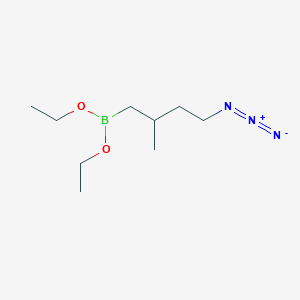
Diethyl (4-azido-2-methylbutyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-azido-2-methylbutyl)boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an azido group, a boronate ester, and a methyl-substituted butyl chain. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-azido-2-methylbutyl)boronate typically involves the reaction of diethyl boronate with 4-azido-2-methylbutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-azido-2-methylbutyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.
Substitution: The boronate ester can undergo transmetalation reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-azido-2-methylbutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of diethyl (4-azido-2-methylbutyl)boronate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4-bromo-2-methylbutyl)boronate: Similar structure but with a bromo group instead of an azido group.
Diethyl (4-chloro-2-methylbutyl)boronate: Contains a chloro group instead of an azido group.
Diethyl (4-iodo-2-methylbutyl)boronate: Features an iodo group in place of the azido group.
Uniqueness
Diethyl (4-azido-2-methylbutyl)boronate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. The azido group also provides a handle for further functionalization, making this compound versatile in various synthetic applications.
Eigenschaften
CAS-Nummer |
120986-88-1 |
|---|---|
Molekularformel |
C9H20BN3O2 |
Molekulargewicht |
213.09 g/mol |
IUPAC-Name |
(4-azido-2-methylbutyl)-diethoxyborane |
InChI |
InChI=1S/C9H20BN3O2/c1-4-14-10(15-5-2)8-9(3)6-7-12-13-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
DDTYWEAISZDNKB-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(C)CCN=[N+]=[N-])(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
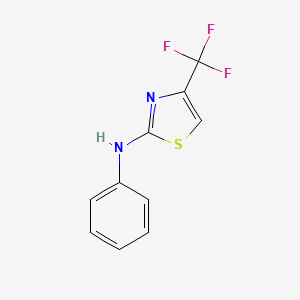

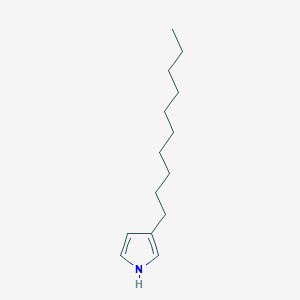
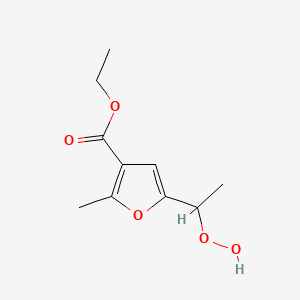
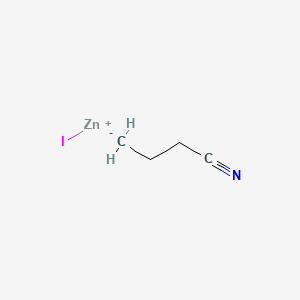
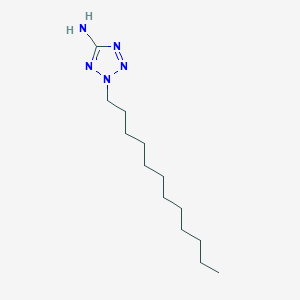

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)

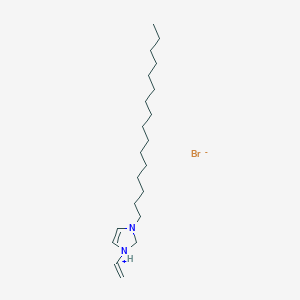
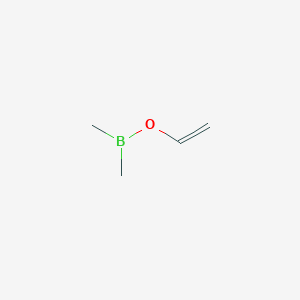
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
